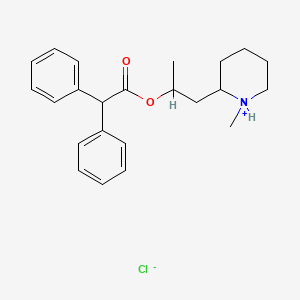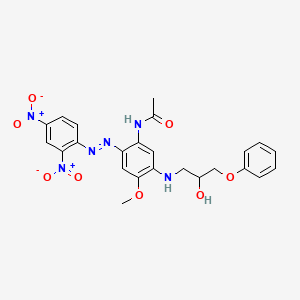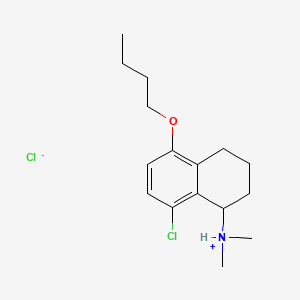
9,10-Diaminophenanthrene dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Diaminophenanthrene dihydrochloride is a chemical compound with the molecular formula C14H14Cl2N2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two amino groups at the 9 and 10 positions of the phenanthrene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diaminophenanthrene dihydrochloride typically involves the reduction of 9,10-dinitrophenanthrene. The reduction process can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as tin(II) chloride in hydrochloric acid. The resulting 9,10-diaminophenanthrene is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Diaminophenanthrene dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 9,10-Dinitrophenanthrene
Reduction: Various reduced derivatives of phenanthrene
Substitution: Alkylated or acylated derivatives of 9,10-diaminophenanthrene
Applications De Recherche Scientifique
9,10-Diaminophenanthrene dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye for the detection of fatty acids and nitrogen atoms.
Biology: Employed in the study of biological processes involving amine groups.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical reactions.
Mécanisme D'action
The mechanism of action of 9,10-Diaminophenanthrene dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s fluorescence properties are due to the conjugated system of the phenanthrene ring, which allows it to absorb and emit light at specific wavelengths .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Diaminonaphthalene
- 2,3-Diaminophenazine
- 1,10-Diaminodecane
- 1,8-Diaminonaphthalene
Uniqueness
9,10-Diaminophenanthrene dihydrochloride is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and physical properties. Its fluorescence characteristics and ability to form stable complexes with metal ions make it particularly valuable in research applications .
Propriétés
Formule moléculaire |
C14H14Cl2N2 |
|---|---|
Poids moléculaire |
281.2 g/mol |
Nom IUPAC |
phenanthrene-9,10-diamine;dihydrochloride |
InChI |
InChI=1S/C14H12N2.2ClH/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;;/h1-8H,15-16H2;2*1H |
Clé InChI |
XFMDXJZVUDPNEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)





![6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)
